molecular formula C21H14BrN3O2 B2679509 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid CAS No. 330850-57-2

3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid

Cat. No.: B2679509
CAS No.: 330850-57-2
M. Wt: 420.266
InChI Key: LPCDCZHOVXMVAC-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrN3O2/c22-15-9-10-18-17(12-15)19(13-5-2-1-3-6-13)25-21(24-18)23-16-8-4-7-14(11-16)20(26)27/h1-12H,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCDCZHOVXMVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid typically involves multi-step organic reactions. One common method includes the initial formation of the quinazoline core, followed by the introduction of the bromo and phenyl groups through electrophilic aromatic substitution reactions. The final step involves coupling the quinazoline derivative with amino benzoic acid under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles in the presence of catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.

Major Products

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid is its potential as an anticancer agent. Research indicates that quinazoline derivatives can inhibit specific kinases involved in cancer cell proliferation, particularly the epidermal growth factor receptor (EGFR).

  • Mechanism of Action :
    • The compound binds to the active site of kinases, inhibiting their activity and blocking downstream signaling pathways essential for tumor growth and survival .
    • Studies have shown that related quinazoline derivatives exhibit IC50 values in the nanomolar range against various cancer cell lines, indicating potent antitumor activity .
  • Case Studies :
    • A study demonstrated that quinazoline derivatives could induce cell cycle arrest at the G2/M phase in cancer cells .
    • Another investigation reported that this compound exhibited significant inhibitory effects on VEGFR, a key target in cancer therapy .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Quinazoline derivatives have been noted for their antibacterial properties against various pathogens.

  • Efficacy Against Bacteria :
    • Research indicates that compounds similar to this one exhibit high activity against Staphylococcus aureus and Escherichia coli .
    • A recent study highlighted that the antibacterial activity of synthesized quinazoline derivatives was superior to standard antibiotics like ciprofloxacin .

Material Science Applications

In addition to medicinal uses, this compound has applications in material science:

  • Organic Semiconductors :
    • The unique electronic properties of quinazoline derivatives make them suitable for developing organic semiconductors and light-emitting diodes (LEDs).
  • Advanced Materials :
    • The compound can serve as a precursor for synthesizing advanced materials with tailored properties for specific applications in electronics and photonics.

Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer agent targeting EGFR and other kinasesPotent inhibition with IC50 values in the nanomolar range; induces cell cycle arrest
Antimicrobial ActivityEffective against pathogenic bacteriaHigh activity against Staphylococcus aureus and Escherichia coli; surpasses standard antibiotics
Material ScienceDevelopment of organic semiconductors and advanced materialsUnique electronic properties suitable for LEDs and other applications

Mechanism of Action

The mechanism of action of 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinazoline Family

4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic Acid
  • Key Difference : Positional isomerism (benzoic acid at para vs. meta position).
  • Impact : The meta substitution in the target compound may enhance steric compatibility with DYRK1A’s active site, while para isomers could alter solubility or off-target interactions .
6-Bromo-N-(N,N-dimethyl carbamimidoyl)-4-oxo-2-phenyl quinazoline-3(4H)-carboximidamide (BQ1)
  • Key Difference : Replacement of benzoic acid with a dimethyl carbamimidoyl group.
  • BQ1 exhibits antimicrobial activity, unlike the DYRK1A-focused target compound .
3-(6-Bromo-quinazolin-4-ylamino)-propionic Acid
  • Key Difference : Propionic acid chain instead of benzoic acid.
  • Impact : Shorter alkyl chain may reduce steric hindrance but diminish hydrogen-bonding capacity with kinase active sites. Such analogs are often explored for metabolic stability .

Heterocyclic Analogues with Benzoic Acid Moieties

5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic Acid
  • Core Structure : Benzimidazole instead of quinazoline.
  • The fluorine atom increases electronegativity, which could improve binding affinity but may limit solubility .
2-[(6-Bromonaphthalene-2-carbonyl)-methyl-amino]benzoic Acid
  • Core Structure : Naphthalene instead of quinazoline.
  • Impact : The naphthalene group increases hydrophobicity, favoring lipid bilayer penetration. Such compounds are often utilized in targeting membrane-associated enzymes .

Biological Activity

3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid (CAS No. 330850-57-2) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and enzyme inhibition properties, supported by relevant research findings and data.

  • Molecular Formula : C21H14BrN3O2
  • Molecular Weight : 420.26 g/mol
  • Structure : The compound features a quinazoline core with a bromo and phenyl group, along with an amino benzoic acid moiety, which contributes to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, demonstrating significant inhibitory effects.

Case Study: In Vitro Cytotoxicity

A study evaluated the cytotoxic effects of this compound on several human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results indicated:

Cell Line IC50 (µM) Comparison Drug IC50 of Comparison Drug (µM)
MCF-75.85Doxorubicin4.53
A5497.495-Fluorouracil10.00
HepG23.00Sorafenib10.99

These findings suggest that this compound exhibits comparable or superior activity against certain cancer types compared to established chemotherapeutics .

The mechanism through which this compound exerts its anticancer effects appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways. The quinazoline structure is known for its ability to interact with various kinase enzymes, potentially leading to reduced tumor growth and enhanced apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation.

Research Findings

In vitro assays showed that the compound significantly reduced levels of TNF-alpha in activated macrophages, indicating its potential as an anti-inflammatory agent:

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-alpha15030
IL-612025

This reduction illustrates the compound's efficacy in modulating inflammatory responses .

Enzyme Inhibition Studies

The compound's biological profile also includes enzyme inhibition capabilities, particularly against cholinesterases and kinases.

Cholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's. Studies have shown that:

Compound IC50 (µM)
This compound8.14
Standard Drug (Donepezil)10.00

This indicates that the compound is a promising candidate for further development as a neuroprotective agent .

Q & A

Basic: What are the synthetic routes for 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid, and what critical parameters influence yield and purity?

The compound is synthesized via a multi-step protocol. A key intermediate, 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one, is reacted with an amino reagent (e.g., substituted aniline or hydrazide derivatives) under reflux in glacial acetic acid for 3–4 hours. Post-reaction, the mixture is cooled and recrystallized in ethanol to obtain the final product . Critical parameters include:

  • Reaction temperature : Reflux conditions (~110–120°C) ensure proper cyclization of the quinazolinone core.
  • Solvent choice : Glacial acetic acid acts as both solvent and catalyst for the nucleophilic substitution.
  • Purification : Ethanol recrystallization minimizes impurities, with TLC (cyclohexane:ethyl acetate, 2:1) used to confirm purity .

Basic: How is the compound characterized to confirm structural integrity and purity?

Characterization involves:

  • TLC : Silica gel plates with cyclohexane:ethyl acetate (2:1) verify homogeneity .
  • Spectroscopy :
    • FT-IR : Confirms functional groups (e.g., C=O at ~1705 cm⁻¹, C-Br at ~528 cm⁻¹) .
    • ¹H NMR : Aromatic protons (δ 7.39–8.11 ppm) and substituent-specific signals (e.g., methyl groups at δ 2.51 ppm) validate the structure .
  • Elemental analysis : Matches theoretical C, H, N, and Br percentages .

Basic: What are the known biological targets or pharmacological activities of this compound?

While direct studies on this compound are limited, structurally related quinazolinone derivatives exhibit:

  • PAR-1 antagonism : Inhibition of protease-activated receptor 1 (PAR-1) signaling, relevant in thrombosis and cancer metastasis .
  • Kinase inhibition : Bromine substitution enhances interactions with ATP-binding pockets in kinases .
  • Antimicrobial activity : Quinazolinone scaffolds show efficacy against bacterial and fungal strains .

Advanced: How do structural modifications (e.g., bromo vs. chloro substitution) affect biological activity?

Comparative studies of analogs (e.g., 4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]benzoic acid) reveal:

  • Electrophilicity : Bromine’s larger atomic radius increases steric hindrance, reducing off-target binding compared to chloro analogs .
  • Binding affinity : Bromo-substituted compounds show higher affinity for hydrophobic enzyme pockets (e.g., kinase domains) due to enhanced lipophilicity .
  • Metabolic stability : Bromine’s lower electronegativity may reduce oxidative metabolism, extending half-life in vivo .

Advanced: What analytical methods resolve contradictions in spectral data for this compound?

Discrepancies in spectral interpretation (e.g., overlapping NMR signals) are addressed via:

  • 2D NMR : COSY and HSQC experiments differentiate aromatic proton coupling patterns .
  • X-ray crystallography : Resolves ambiguous stereochemistry in the quinazolinone core .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₂₁H₁₄BrN₃O₂) with <2 ppm error .

Advanced: What computational approaches predict the compound’s interactions with biological targets?

  • Molecular docking : Simulates binding to PAR-1 or kinase domains using software like AutoDock Vina. Bromine’s van der Waals interactions are critical for ligand-receptor stabilization .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, highlighting key residues (e.g., Tyr183 in PAR-1) for mutagenesis studies .
  • QSAR models : Correlate substituent electronegativity with IC₅₀ values to guide synthetic optimization .

Advanced: How do reaction conditions (solvent, catalyst) influence synthetic pathways?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitution but may promote side reactions. Glacial acetic acid balances reactivity and selectivity .
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency but require post-reaction removal to avoid interference in biological assays .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >70% .

Advanced: What strategies optimize aqueous solubility for in vivo studies?

  • Salt formation : Sodium or potassium salts of the benzoic acid moiety enhance solubility (e.g., 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoate sodium salt) .
  • Nanoformulation : Encapsulation in PEGylated liposomes improves bioavailability and reduces renal clearance .
  • Prodrug design : Esterification of the carboxylic acid group (e.g., methyl ester) increases membrane permeability, with enzymatic hydrolysis restoring activity in target tissues .

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